molecular formula C35H27N3O B5087465 N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide

N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide

Cat. No.: B5087465
M. Wt: 505.6 g/mol
InChI Key: HYPGBFJSMNEZDE-UHFFFAOYSA-N
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Description

N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide is a complex organic compound that features an imidazole ring substituted with phenyl groupsThe imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel, and the process may involve proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely be optimized for yield and purity, employing advanced techniques such as continuous flow chemistry and high-throughput screening to identify the best reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism by which N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting biological pathways. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O/c1-24(39)36-32-22-20-31(21-23-32)35-37-33(29-16-12-27(13-17-29)25-8-4-2-5-9-25)34(38-35)30-18-14-28(15-19-30)26-10-6-3-7-11-26/h2-23H,1H3,(H,36,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPGBFJSMNEZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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